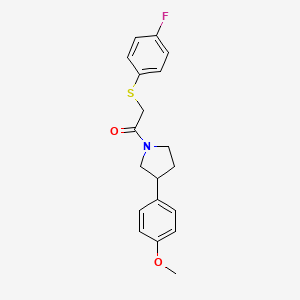

2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Description

The compound 2-((4-fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone features a pyrrolidine ring substituted at the 3-position with a 4-methoxyphenyl group, linked via an ethanone bridge to a thioether group attached to a 4-fluorophenyl moiety.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c1-23-17-6-2-14(3-7-17)15-10-11-21(12-15)19(22)13-24-18-8-4-16(20)5-9-18/h2-9,15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJHSKZJNKVDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorothiophenol with an appropriate pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Key Observations :

-

Sulfone formation requires stoichiometric oxidants like m-CPBA .

-

Industrial protocols employ flow reactors for scalability and safety.

Reduction Reactions

The ketone group is reducible to a secondary alcohol.

Notes :

-

NaBH₄ is selective for ketone reduction without affecting the thioether.

-

Hydrogenation offers higher yields but requires inert conditions .

Nucleophilic Substitution at Sulfur

The thioether sulfur participates in nucleophilic displacement reactions.

Mechanistic Insight :

-

Alkylation proceeds via an SN2 mechanism in polar aprotic solvents .

-

Copper-mediated cross-coupling enables aryl group introduction .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes alkylation or acylation.

Applications :

Stability and Compatibility

-

pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12).

-

Light Sensitivity : Thioether oxidizes slowly under UV light.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29). The presence of electron-withdrawing groups like fluorine has been linked to enhanced potency due to improved binding affinity to target proteins involved in tumor growth and proliferation .

Anticonvulsant Properties

Compounds structurally related to this compound have demonstrated anticonvulsant activity in preclinical models. For example, thiazole-integrated pyrrolidine analogs exhibited protective effects in picrotoxin-induced seizures, suggesting that the incorporation of specific substituents can enhance neuroprotective properties . The methoxy group is believed to play a crucial role in modulating these effects.

Antimicrobial Activity

The thioether functionality present in the compound has been associated with antimicrobial properties. Several studies indicate that compounds with similar thioether linkages exhibit activity against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Screening

A study conducted on a series of thioether compounds revealed that those with fluorinated aromatic rings exhibited IC50 values lower than standard chemotherapeutics against breast cancer cells. This highlights the potential for developing new anticancer agents based on the structural framework of this compound.

Case Study 2: Neuropharmacological Assessment

In animal models, compounds related to this structure were tested for anticonvulsant activity using established seizure models. The results indicated significant protection against seizures, supporting further investigation into their mechanisms of action and therapeutic potential for epilepsy treatment.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Triazole vs. The target compound’s pyrrolidine may enhance solubility in non-polar environments.

- Thioether Linkage : The thioether group in the target compound and analogs (e.g., 3d, 12a) may improve metabolic stability compared to oxygen ethers, as seen in chalcone derivatives () .

Physicochemical Properties

Note: The target compound’s lower molecular weight compared to triazole derivatives may improve bioavailability, while the pyrrolidine ring could enhance membrane permeability.

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes the formation of the thioether linkage and subsequent modifications to introduce the pyrrolidine moiety and fluorophenyl group. The following table summarizes the key steps in the synthesis:

| Step | Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4-Fluorothiophenol, pyrrolidine derivative | Reflux in ethanol | 75% |

| 2 | Acylation | Ethyl chloroacetate | Room temperature | 80% |

| 3 | Hydrolysis | Aqueous NaOH | Heating | 90% |

Antimicrobial Properties

Research has indicated that thioether compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values range from 32 to 64 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its antitumor activity. In a study involving human cancer cell lines, it was found to inhibit cell proliferation significantly. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 12 |

| A549 (lung cancer) | 20 |

Mechanistically, it appears to induce apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, suggesting a mitochondrial-mediated apoptotic pathway .

Neuroprotective Effects

Additionally, preliminary studies suggest that the compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates by modulating signaling pathways related to inflammation and apoptosis .

The biological activities of This compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activities linked to neurotransmission and cell signaling.

Case Studies

A notable case study involved the administration of this compound in a mouse model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in tumor tissues .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

- Multi-step Synthesis :

- Thioether Formation : React 4-fluorothiophenol with a bromoethanone precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the (4-fluorophenyl)thio-ethanone intermediate .

- Pyrrolidine Coupling : Introduce the 3-(4-methoxyphenyl)pyrrolidine moiety via nucleophilic substitution or reductive amination, using catalysts like Pd/C or NaBH(OAc)₃ .

- Optimization Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction rates .

- Temperature : 60–80°C for coupling steps to balance reaction speed and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- C=O stretch : Strong absorption at ~1680–1720 cm⁻¹ .

- S-C stretch : ~650–750 cm⁻¹ for thioether .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for targeted biological applications?

Methodological Answer:

- Systematic Substituent Variation :

- Biological Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity) to quantify IC₅₀ values .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track permeability in cancer cell lines .

- Computational Modeling :

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

Methodological Answer:

Q. What computational approaches are validated for predicting the binding affinity of this compound with potential enzyme targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ .

Safety and Handling Protocols

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.